- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions, Tetrahedron, 2007, 63(23), 5083-5087

Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

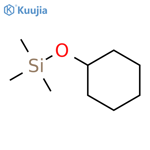

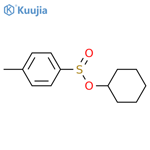

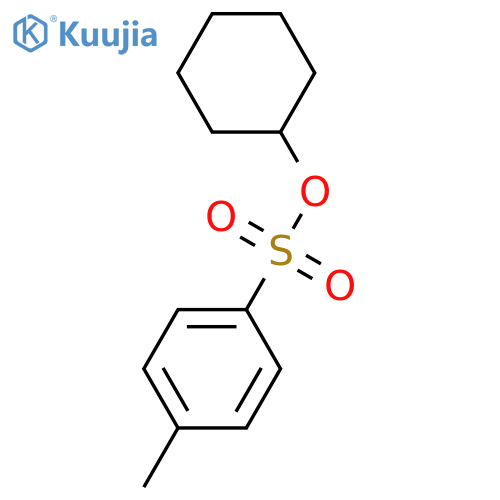

953-91-3 structure

商品名:Cyclohexyl 4-Methylbenzenesulfonate

Cyclohexyl 4-Methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- Cyclohexyl 4-methylbenzenesulfonate

- Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester

- Cyclohexyl p-Toluenesulfonate

- ((4-methylbenzenesulfonyl)oxy)cyclohexane

- Benzenesulfonic acid,4-methyl-,cyclohexyl ester

- cyclohexanol tosylate

- Cyclohexyl toluenesulfonate

- CYCLOHEXYL TOSYLATE

- cyclohexyl-p-tosylate

- p-Toluenesulfonic acid,cyclohexyl ester

- toluene-4-sulfonic acid cyclohexyl ester

- Tosyloxycyclohexane

- p-Toluenesulfonic Acid Cyclohexyl Ester

- Benzenesulfonic acid, 4-methyl-, cyclohexyl ester

- Cyclohexyl p-toluenesulphonate

- p-Toluenesulfonic acid, cyclohexyl ester

- OHHPZPDQZMUTCA-UHFFFAOYSA-N

- cyclohexyl 4-methylbenzene-1-sulfonate

- Benzenesulfonic acid, cyclohexyl ester

- Cyclohexylp-toluenesulfonate

- Cyclohexyl-p-toluene sulfonate

- cyclohexyltosylate

- Cyclohexyl p-tosylate

- Cyclohexanol, p-toluenesulfonate (6CI, 7CI)

- p-Toluenesulfonic acid, cyclohexyl ester (8CI)

- Cyclohexyl 4-toluenesulfonate

- Cyclohexyl p-methylbenzenesulfonate

- NSC 122484

- NSC 127370

- WPAG 618

- DTXCID1048962

- 4-methylbenzenesulfonic acid cyclohexyl ester

- SCHEMBL361129

- AC9838

- CS-0153018

- X5FBX5NR2A

- C2363

- MFCD00014291

- NSC127370

- DB-057582

- NSC122484

- SY050240

- AS-62201

- EINECS 213-468-8

- 953-91-3

- NS00040447

- DTXSID3061348

- cyclohexyl-p-toluenesulfonate

- EN300-7224107

- Cyclohexyl 4-methylbenzenesulfonate #

- NSC-122484

- UNII-X5FBX5NR2A

- Toluene-4-sulfonic acid, cyclohexyl ester

- AKOS015840417

- NSC-127370

- Cyclohexyl 4-Methylbenzenesulfonate

-

- MDL: MFCD00014291

- インチ: 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

- InChIKey: OHHPZPDQZMUTCA-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O

- BRN: 2217391

計算された属性

- せいみつぶんしりょう: 254.09800

- どういたいしつりょう: 254.097665

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.19

- ゆうかいてん: 43.0 to 47.0 deg-C

- ふってん: 382.1°C at 760 mmHg

- フラッシュポイント: 184.9°C

- 屈折率: 1.549

- PSA: 51.75000

- LogP: 4.11380

- ようかいせい: 未確定

Cyclohexyl 4-Methylbenzenesulfonate セキュリティ情報

Cyclohexyl 4-Methylbenzenesulfonate 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cyclohexyl 4-Methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM201633-25g |

cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 95% | 25g |

$140 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1223658-100g |

Cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 98% | 100g |

¥2335.00 | 2024-04-24 | |

| Ambeed | A180718-5g |

Cyclohexyl 4-methylbenzenesulfonate |

953-91-3 | 97% | 5g |

$15.0 | 2025-02-25 | |

| TRC | C988453-100mg |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 100mg |

$ 69.00 | 2023-09-08 | ||

| TRC | C988453-500mg |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 500mg |

$ 86.00 | 2023-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-5g |

Cyclohexyl p-toluenesulfonate, 97% |

953-91-3 | 97% | 5g |

¥845.00 | 2023-03-16 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-5g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 5g |

245.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-1g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 1g |

125.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB23395-100g |

Cyclohexyl 4-Methylbenzenesulfonate |

953-91-3 | 97% | 100g |

2430.00 | 2021-06-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17952-25g |

Cyclohexyl p-toluenesulfonate, 97% |

953-91-3 | 97% | 25g |

¥3019.00 | 2023-03-16 |

Cyclohexyl 4-Methylbenzenesulfonate 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Iron chloride (FeCl3) Solvents: Acetonitrile ; 10 h, reflux

リファレンス

- An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ; rt

リファレンス

- Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water, New Journal of Chemistry, 2017, 41(12), 4743-4746

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Solvents: Dichloromethane

リファレンス

- Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents, Tetrahedron Letters, 2001, 42(44), 7833-7836

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of unstable tosylates, Tetrahedron Letters, 1969, (32), 2705-8

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diisopropyl azodicarboxylate Solvents: Benzene

リファレンス

- The Mitsunobu reaction, Organic Reactions (Hoboken, 1992, 42,

合成方法 9

はんのうじょうけん

1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane

リファレンス

- Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route, Tetrahedron, 2000, 56(37), 7291-7298

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile , Water ; 1 - 2 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt

1.2 Reagents: Triethylamine ; 1 - 2 min, 0 °C; 90 min, rt

リファレンス

- One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

合成方法 12

合成方法 13

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ; 6 min, rt

リファレンス

- Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts, Canadian Journal of Chemistry, 2006, 84(5), 812-818

合成方法 16

合成方法 17

合成方法 18

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 4 h, rt

リファレンス

- Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

合成方法 19

合成方法 20

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

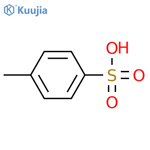

- p-Toluenesulfonic anhydride

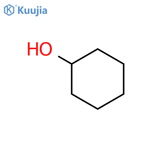

- Cyclohexanol

- Benzenesulfonic acid,4-methyl-, ion(1-)

- Benzenemethanol, 2-chloro-5-(3-cyclohexyl-1-triazenyl)-

- 4-methylbenzene-1-sulfonic acid

- Benzenesulfinic acid,4-methyl-, cyclohexyl ester

- (cyclohexyloxy)(trimethyl)silane

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate 関連文献

-

Andreas Gl?ckner,Heiko Bauer,Miyuki Maekawa,Thomas Bannenberg,Constantin G. Daniliuc,Peter G. Jones,Yu Sun,Helmut Sitzmann,Matthias Tamm,Marc D. Walter Dalton Trans. 2012 41 6614

-

M. Pánková,J. Sicher,M. Tichy,M. C. Whiting J. Chem. Soc. B 1968 365

-

Kimihiro Komeyama,Ryo Ohata,Shinnosuke Kiguchi,Itaru Osaka Chem. Commun. 2017 53 6401

-

G. Dann Sargent Q. Rev. Chem. Soc. 1966 20 301

-

5. Chapter 3. Reaction mechanisms. Part (iv) Polar reactions

953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate) 関連製品

- 21336-37-8(2-Cyclohexyl-Ethyl Toluene-4-Sulfonate)

- 3839-35-8(Hexyl p-Toluenesulfonate)

- 10437-85-1(Cyclobutanol,1-(4-methylbenzenesulfonate))

- 3386-32-1(Octadecyl p-Toluenesulfonate)

- 143731-32-2(1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-)

- 3386-35-4(n-Octyl-p-Toluenesulfonate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate

清らかである:99%

はかる:100g

価格 ($):266.0